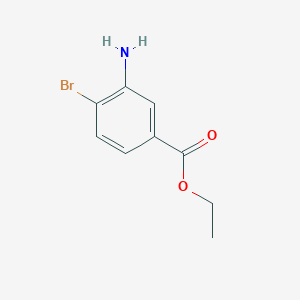

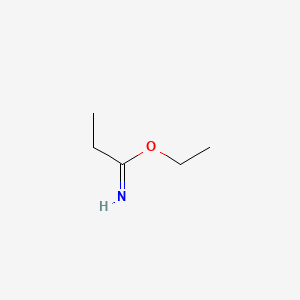

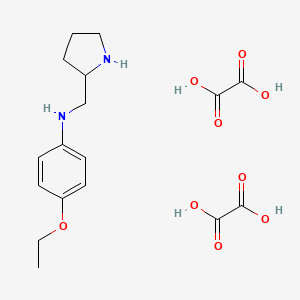

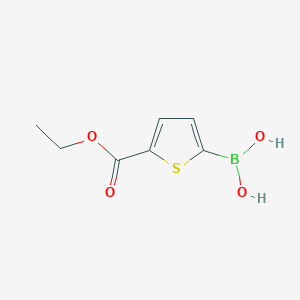

![molecular formula C11H10N2O3 B3021249 Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 178488-38-5](/img/structure/B3021249.png)

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds characterized by a fused imidazole and pyridine ring. These compounds have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient route involves starting from ethyl α-benzotriazolyl-α-morpholinoacetate, which reacts with primary heterocyclic amidines and isocyanides in the presence of Ga(OTf)3 to yield 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives in moderate to good yields . Another synthesis approach for related compounds includes the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature, leading to various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, has been elucidated using density functional theory (DFT) and confirmed by single crystal x-ray diffraction. The conformational analysis indicates that the DFT-optimized molecular structure is consistent with the crystal structure. The study also delves into the molecular electrostatic potential and frontier molecular orbitals, providing insights into the physicochemical properties of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with a similar reactive imidazo[1,2-a]pyridine moiety, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . Additionally, the three-component reaction of ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds leads to the formation of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate reveals important physicochemical characteristics such as molecular electrostatic potential, which can affect reactivity and interaction with biological targets. The frontier molecular orbitals analysis provides information on the electronic properties and potential chemical reactivity of the compound . The conversion of ethyl esters to the corresponding carboxylic acids through alkaline hydrolysis demonstrates the chemical versatility of these compounds, which can be further evaluated for various biological activities .

Scientific Research Applications

Synthesis and Biological Activity Studies :

- Researchers synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, which includes a step involving ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate. These acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Catalytic Synthesis Applications :

- In a study, a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridine was achieved under Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method features broad substrate scope and good functional group tolerance, indicating its potential in diverse chemical synthesis applications (Rao et al., 2017).

Advanced Heterocycle Synthesis :

- This compound has been used in synthesizing novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones. These compounds show potential biological activity due to their planar, angular tri-heterocycle structure (Zamora et al., 2004).

Iron-Catalyzed Formylation :

- A novel iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine has been developed. This method directly generates diverse 3-formylimidazo[1,2-a]pyridine derivatives in moderate to good yields, using dimethyl sulfoxide (DMSO) as both the carbonyl carbon source and solvent (Shijian et al., 2016).

Synthesis of Polyfunctionalized Thiadiazaacenaphthylenes :

- This compound has been involved in the synthesis of new heterocycles containing sulfur and nitrogen with an azaindolizine moiety, indicating its utility in creating complex heterocyclic structures (Teulade et al., 2002).

Synthesis of Pyrimido[1,2-a]pyrimidines :

- This compound has been utilized in microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, demonstrating its role in creating novel organic compounds (Eynde et al., 2001).

Catalytic Activity in Oxidation Reactions :

- Compounds with imidazolo[1,2-a]pyridine moiety, including this compound derivatives, have been synthesized and examined for their catalytic activities, specifically in the oxidation of catechol to o-quinone (Saddik et al., 2012).

properties

IUPAC Name |

ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)13-6-4-3-5-9(13)12-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUWBZQURLPJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=CC=CC2=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229954 | |

| Record name | Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178488-38-5 | |

| Record name | Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178488-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

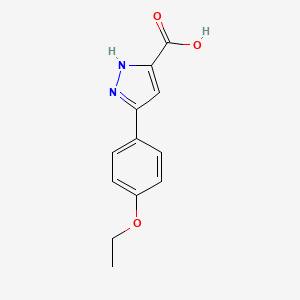

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)